molecular formula C96H168Br2N2O2 B12856192 6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione

6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione

Cat. No.: B12856192
M. Wt: 1542.2 g/mol
InChI Key: LDRDRDZFBVRCLR-AJRNBADOSA-N
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Description

6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of indigoid dyes and is characterized by its two bromine atoms and long alkyl chains, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves the bromination of a precursor indigoid compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to achieve high yields. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione exerts its effects involves interactions with specific molecular targets and pathways. The bromine atoms and long alkyl chains play a crucial role in its binding affinity and reactivity with various substrates. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione is unique due to its long alkyl chains, which impart distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring specific hydrophobic interactions and stability .

Properties

Molecular Formula

C96H168Br2N2O2

Molecular Weight

1542.2 g/mol

IUPAC Name

(3E)-6-bromo-3-[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]-1-(4-octadecyldocosyl)indol-2-one

InChI

InChI=1S/C96H168Br2N2O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-71-85(72-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-69-81-99-91-83-87(97)77-79-89(91)93(95(99)101)94-90-80-78-88(98)84-92(90)100(96(94)102)82-70-76-86(73-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h77-80,83-86H,5-76,81-82H2,1-4H3/b94-93+

InChI Key

LDRDRDZFBVRCLR-AJRNBADOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)/C1=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)C1=O

Origin of Product

United States

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